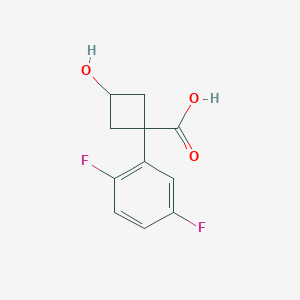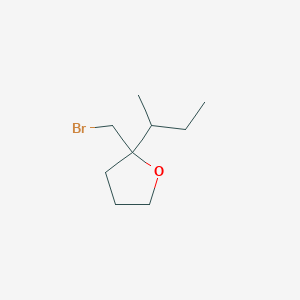
3-Cyclopropyl-2-formamidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-formamidopropanoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a formamidopropanoic acid backbone. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropyl-2-formamidopropanoic acid can be achieved through various synthetic routes. One common method involves the formal nucleophilic substitution of bromocyclopropanes . This process typically requires the use of chiral, non-racemic bromocyclopropanes as starting materials, which undergo diastereoselective substitution to yield the desired product. Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
3-Cyclopropyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-formamidopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-2-formamidopropanoic acid can be compared with other similar compounds, such as 3-Cyclopropyl-2-propynoic acid . While both compounds contain a cyclopropyl group, they differ in their functional groups and overall structure. This uniqueness allows this compound to exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-cyclopropyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(7(10)11)3-5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
BXIHGFRODHUJJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)





![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)




![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)

